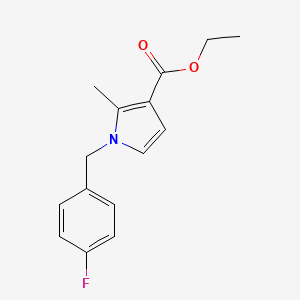

Ethyl 1-(4-fluorobenzyl)-2-methyl-1H-pyrrole-3-carboxylate

Cat. No. B8789829

M. Wt: 261.29 g/mol

InChI Key: KDNHIQBUNSZPHY-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US07692014B2

Procedure details

To a solution of ethyl 2-methyl-1H-pyrrole-3-carboxylate (106.26 g, 0.694 mol) (prepared by the method of: Wee, A. G. H.; Shu, A. Y. L.; Djerassi, C. J. Org. Chem. 1984, 49, 3327-3336) in anhydrous DMF (1.0 L), under nitrogen, was added sodium hydride (60% in oil, 30.5 g, 0.763 mol, 1.1eq.) in 5 portions over 1 hour. When gas evolution ceased, 4-fluorobenzyl bromide (131.13 g, 0.694 mol) in anhydrous DMF (0.2 L) was added via pressure equalized addition funnel over 45 minutes. The mixture was allowed to stir at room temperature for 16 hours after the addition was complete, then was poured into water (1.4 L) in a 4 L separatory funnel. The mixture was extracted with diethyl ether (5×1.0 L) and the combined organic phases were washed with brine (3.0 L) and dried (Na2SO4). Filtration, rinsing of the filter cake with diethyl ether (0.5 L) and concentration in vacuo (approx. 20 Torr) gave the crude product and DMF. Residual DMF was removed on a cold finger trap rotary evaporator at full pump vacuum in a 40° C. water bath to give the crude benzylate pyrrole as an orange oil. The crude product was purified by chromatography on a column of silica gel (125 mm OD, 1 kg 230-400 mesh, packed with hexanes-EtOAc 95:5) eluted with hexanes:EtOAc (95:5, 2.0 L) and hexanes:EtOAc (90:10, 8.0 L) while collecting 500 mL fractions, using the flash technique. Fractions 4-18 were combined to afford ethyl 1-(4-fluorobenzyl)-2-methyl-1H-pyrrole-3-carboxylate (172.3 g, 95%) as a clear, pale yellow, viscous liquid. TLC (Merck, hexanes:EtOAc 85:15, UV-+, cerium molybdate-+): Rf=0.26; LCMS (Eclipse XDB-C8, 0.8mL/min, gradient 80:20 to 5:95 H2O (+0.1% HOAc):CH3CN—5 minutes, APCl, +mode): RT-3.711 min, m/e=262.1 (base), 263.2 (30); 1H-NMR (300 MHz, CDCl3): δ=1.33 (t, J=7.06 Hz, 3H), 2.43 (s, 3H), 4.26 (q, J=7.06 Hz, 2H), 5.00 (s, 2H), 6.52 (d, J=3.20 Hz, 1H), 6.58 (d, J=3.20 Hz, 1 H), 6.92-7.04 (m, 4H).

Yield

95%

Identifiers

|

REACTION_CXSMILES

|

[CH3:1][C:2]1[NH:3][CH:4]=[CH:5][C:6]=1[C:7]([O:9][CH2:10][CH3:11])=[O:8].[H-].[Na+].[F:14][C:15]1[CH:22]=[CH:21][C:18]([CH2:19]Br)=[CH:17][CH:16]=1.O>CN(C=O)C>[F:14][C:15]1[CH:22]=[CH:21][C:18]([CH2:19][N:3]2[CH:4]=[CH:5][C:6]([C:7]([O:9][CH2:10][CH3:11])=[O:8])=[C:2]2[CH3:1])=[CH:17][CH:16]=1 |f:1.2|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

106.26 g

|

|

Type

|

reactant

|

|

Smiles

|

CC=1NC=CC1C(=O)OCC

|

Step Two

|

Name

|

|

|

Quantity

|

131.13 g

|

|

Type

|

reactant

|

|

Smiles

|

FC1=CC=C(CBr)C=C1

|

|

Name

|

|

|

Quantity

|

0.2 L

|

|

Type

|

solvent

|

|

Smiles

|

CN(C)C=O

|

Step Three

|

Name

|

|

|

Quantity

|

1.4 L

|

|

Type

|

reactant

|

|

Smiles

|

O

|

Step Four

|

Name

|

|

|

Quantity

|

30.5 g

|

|

Type

|

reactant

|

|

Smiles

|

[H-].[Na+]

|

|

Name

|

|

|

Quantity

|

1 L

|

|

Type

|

solvent

|

|

Smiles

|

CN(C)C=O

|

Conditions

Temperature

|

Control Type

|

AMBIENT

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

to stir at room temperature for 16 hours

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

ADDITION

|

Type

|

ADDITION

|

|

Details

|

addition funnel over 45 minutes

|

|

Duration

|

45 min

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

after the addition

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

The mixture was extracted with diethyl ether (5×1.0 L)

|

WASH

|

Type

|

WASH

|

|

Details

|

the combined organic phases were washed with brine (3.0 L)

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

dried (Na2SO4)

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

Filtration

|

WASH

|

Type

|

WASH

|

|

Details

|

rinsing of the filter cake with diethyl ether (0.5 L) and concentration in vacuo (approx. 20 Torr)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

gave the crude product and DMF

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Residual DMF was removed on a cold finger trap

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

rotary evaporator at full pump vacuum in a 40° C. water bath

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to give the crude benzylate pyrrole as an orange oil

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The crude product was purified by chromatography on a column of silica gel (125 mm OD, 1 kg 230-400 mesh, packed with hexanes-EtOAc 95:5)

|

WASH

|

Type

|

WASH

|

|

Details

|

eluted with hexanes:EtOAc (95:5, 2.0 L) and hexanes:EtOAc (90:10, 8.0 L)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

while collecting 500 mL fractions

|

Outcomes

Product

Details

Reaction Time |

16 h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

FC1=CC=C(CN2C(=C(C=C2)C(=O)OCC)C)C=C1

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 172.3 g | |

| YIELD: PERCENTYIELD | 95% | |

| YIELD: CALCULATEDPERCENTYIELD | 95% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |